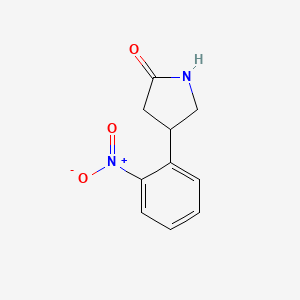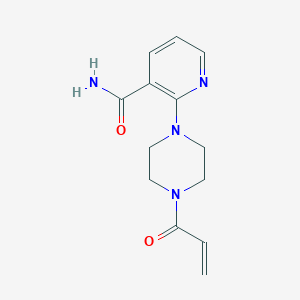![molecular formula C22H25ClN2O3 B2854891 2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone CAS No. 439108-69-7](/img/structure/B2854891.png)
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone is a chemical compound with the molecular formula C22H25ClN2O3 . It is used in scientific research and exhibits unique properties that make it valuable for various applications, such as studying oxidative stress and drug synthesis.
Synthesis Analysis
The synthesis of 1,4-naphthoquinone derivatives, including this compound, is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . A series of 50 naphthoquinone derivatives was synthesized and evaluated for antibacterial and antifungal activity .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases, such as PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases, such as PubChem .Applications De Recherche Scientifique
CMPN has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, CMPN has been studied for its potential use as a drug delivery system, as well as its potential to inhibit the growth of bacteria, fungi, and viruses.
Mécanisme D'action
The mechanism of action of CMPN is not yet fully understood. However, it is believed that CMPN has a direct effect on the activity of certain enzymes involved in the metabolism of drugs, as well as its potential to inhibit the growth of bacteria, fungi, and viruses.
Biochemical and Physiological Effects
CMPN has been shown to have a direct effect on the activity of certain enzymes involved in the metabolism of drugs. In addition, CMPN has been shown to have anti-inflammatory and anti-tumorigenic effects, as well as the potential to inhibit the growth of bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPN in lab experiments is its ability to target specific enzymes involved in the metabolism of drugs. This allows researchers to study the effects of drugs on specific enzymes, as well as the effects of drugs on the body. However, one of the main limitations of using CMPN in lab experiments is its potential toxicity, as it has been shown to have some adverse effects on the body.
Orientations Futures
The future of CMPN in scientific research is promising. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In addition, future research should focus on optimizing the synthesis method of CMPN, as well as exploring its potential for use in drug delivery systems. Furthermore, future research should explore the potential of CMPN to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to be used as an anti-inflammatory and anti-tumorigenic agent.
Méthodes De Synthèse
CMPN can be synthesized through a synthetic route that involves the use of 3-methyl-1-piperidin-1-yl carbamate, 2-chloro-3-hydroxy-1-naphthoquinone, and sodium methoxide. The first step involves the reaction of the 3-methyl-1-piperidin-1-yl carbamate with the 2-chloro-3-hydroxy-1-naphthoquinone in an aqueous solution. This reaction yields a product that is then reacted with sodium methoxide to give the desired product, CMPN.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-14-5-4-10-25(13-14)22(28)15-8-11-24(12-9-15)19-18(23)20(26)16-6-2-3-7-17(16)21(19)27/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSLHAYRATGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)


![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2854822.png)


